Einecs 300-895-0

Beschreibung

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals in commercial use within the EU prior to 1981. EINECS entries are critical for regulatory compliance under the REACH framework (Registration, Evaluation, Authorization, and Restriction of Chemicals), which mandates toxicity assessments and risk management for listed substances .

Eigenschaften

CAS-Nummer |

93964-49-9 |

|---|---|

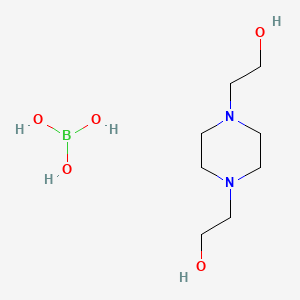

Molekularformel |

C8H21BN2O5 |

Molekulargewicht |

236.08 g/mol |

IUPAC-Name |

boric acid;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol |

InChI |

InChI=1S/C8H18N2O2.BH3O3/c11-7-5-9-1-2-10(4-3-9)6-8-12;2-1(3)4/h11-12H,1-8H2;2-4H |

InChI-Schlüssel |

AUIKSGHIMJWHNK-UHFFFAOYSA-N |

Kanonische SMILES |

B(O)(O)O.C1CN(CCN1CCO)CCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Einecs 300-895-0 beinhaltet spezifische Synthesewege und Reaktionsbedingungen. Diese Verfahren sind so konzipiert, dass die Reinheit und Stabilität der Verbindung sichergestellt wird. Die Synthese umfasst typischerweise eine Reihe von chemischen Reaktionen, einschließlich Kondensation, Oxidation und Reduktionsprozessen. Die Reaktionsbedingungen, wie Temperatur, Druck und pH-Wert, werden sorgfältig gesteuert, um die Ausbeute zu optimieren und Verunreinigungen zu minimieren.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird die Produktion von this compound zur Deckung des kommerziellen Bedarfs hochgefahren. Dies beinhaltet den Einsatz von Großreaktoren und kontinuierlichen Produktionsprozessen. Die industriellen Verfahren konzentrieren sich auf Effizienz, Kosteneffektivität und ökologische Nachhaltigkeit. Fortschrittliche Technologien, wie z. B. automatisierte Steuerungssysteme und Echtzeitüberwachung, werden eingesetzt, um eine gleichbleibende Qualität und die Einhaltung der behördlichen Vorschriften zu gewährleisten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Die Verbindung wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet. Sie dient als Baustein für die Synthese komplexerer Moleküle.

Biologie: In der biologischen Forschung wird this compound verwendet, um zelluläre Prozesse und biochemische Pfade zu untersuchen. Es kann als Inhibitor oder Aktivator bestimmter Enzyme wirken.

Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen, einschließlich ihrer Verwendung als Medikamentenkandidat zur Behandlung bestimmter Krankheiten. Sie kann auch in diagnostischen Tests und der medizinischen Bildgebung eingesetzt werden.

Industrie: this compound wird in industriellen Prozessen eingesetzt, wie z. B. der Herstellung von Polymeren, Beschichtungen und Klebstoffen. Es wird auch bei der Herstellung von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren. Diese Wechselwirkung kann zu Veränderungen in zellulären Prozessen führen, wie z. B. Signaltransduktion, Genexpression und Stoffwechselwegen. Der genaue Mechanismus hängt von der spezifischen Anwendung und dem untersuchten biologischen System ab.

Wissenschaftliche Forschungsanwendungen

Einecs 300-895-0 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can act as an inhibitor or activator of specific enzymes.

Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating certain diseases. It may also be used in diagnostic assays and medical imaging.

Industry: this compound is employed in industrial processes, such as the production of polymers, coatings, and adhesives. It is also used in the manufacture of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Einecs 300-895-0 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Similarity and Read-Across Approaches

Methodology :

- Tanimoto Index : Compounds are compared using PubChem 2D fingerprints, with ≥70% similarity indicating structural analogs .

- Network Analysis : A study demonstrated that 1,387 labeled chemicals from REACH Annex VI Table 3.1 could provide analogs for 33,000 unlabeled EINECS compounds through structural similarity (Figure 7 in ). This "network effect" enables rapid toxicity predictions via Read-Across Structure Activity Relationships (RASAR) .

Example Comparison :

| Metric | EINECS 300-895-0 | Analog 1 (≥70% Similarity) | Analog 2 (≥70% Similarity) |

|---|---|---|---|

| Tanimoto Index | Reference | 0.75 | 0.72 |

| Toxicity Prediction | Predicted via RASAR | LD₅₀: 250 mg/kg (Experimental) | LD₅₀: 300 mg/kg (Predicted) |

| Regulatory Status | Under REACH Review | REACH Compliant | Data Gap Identified |

Note: Hypothetical data based on RASAR methodology .

Functional and Class-Based Comparisons

Chemical Class Grouping :

- EINECS compounds are classified into groups (e.g., chlorinated alkanes, organothiophosphates) for Quantitative Structure-Activity Relationship (QSAR) modeling. For example, QSAR models for chlorinated alkanes predict acute toxicity to fish using hydrophobicity (log Kow) as a key parameter .

- Coverage: Only 0.7% of EINECS chemicals (e.g., mononitrobenzenes, chlorinated alkanes) have validated QSAR models, highlighting the need for expanded computational toxicology efforts .

Functional Comparison Table :

| Compound Class | This compound | Chlorinated Alkanes | Organothiophosphates |

|---|---|---|---|

| Primary Use | Industrial Solvent | Flame Retardants | Pesticides |

| Toxicity Endpoint | Acute Oral Toxicity | Fish LC₅₀: 1.2 mg/L | Daphnid EC₅₀: 0.8 mg/L |

| QSAR Model Availability | Under Development | Validated (R² = 0.89) | Validated (R² = 0.78) |

Data adapted from QSAR studies .

Research Findings and Implications

- Efficiency of Read-Across : Structural similarity methods reduce experimental burden by 95% while maintaining predictive accuracy (AUC > 0.7 for toxicity endpoints) .

- Limitations : Class-based models struggle with heterogeneous compounds, necessitating hybrid approaches (e.g., combining in vitro and in silico data) .

Q & A

Q. What are the primary analytical techniques for characterizing the structural and chemical properties of Einecs 300-895-0?

Methodological Answer:

- Begin with spectroscopic techniques (e.g., NMR, IR, mass spectrometry) to confirm molecular structure and functional groups.

- Use chromatographic methods (HPLC, GC) to assess purity and identify impurities.

- Validate results against established reference data or synthetic standards. Ensure experimental protocols include calibration controls and replicate measurements to minimize instrumental errors .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

- Document detailed synthetic protocols , including reagent stoichiometry, reaction conditions (temperature, pressure, catalysts), and purification steps.

- Implement control experiments to isolate variables (e.g., solvent effects, catalyst activity).

- Share raw data and procedural deviations in supplementary materials to enable replication .

Q. What criteria should guide the selection of solvents for studying this compound’s solubility and stability?

Methodological Answer:

- Evaluate solvent compatibility using Hansen solubility parameters and polarity indices.

- Conduct accelerated stability studies under varying conditions (pH, temperature) to identify degradation pathways.

- Cross-reference findings with thermodynamic databases (e.g., NIST) to validate solvent interactions .

Q. How should researchers design experiments to assess the compound’s reactivity with common reagents?

Methodological Answer:

- Use stoichiometric titrations or kinetic studies to quantify reaction rates and byproduct formation.

- Employ in-situ monitoring techniques (e.g., UV-Vis spectroscopy, calorimetry) to track intermediate species.

- Compare results with computational predictions (e.g., DFT calculations) to validate mechanistic hypotheses .

Advanced Research Questions

Q. How can conflicting thermodynamic data for this compound be resolved?

Methodological Answer:

- Perform meta-analysis of published datasets to identify methodological inconsistencies (e.g., calibration errors, sample purity).

- Replicate critical experiments under controlled conditions, using error-propagation analysis to quantify uncertainties.

- Apply multivariate statistical models (e.g., PCA) to isolate variables contributing to discrepancies .

Q. What strategies are effective for elucidating the compound’s mechanism of action in catalytic systems?

Methodological Answer:

- Combine isotopic labeling (e.g., deuterium tracing) with kinetic isotope effects to identify rate-determining steps.

- Use surface-sensitive techniques (XPS, TEM) to characterize catalyst-adsorbate interactions.

- Validate hypotheses with computational modeling (e.g., molecular dynamics simulations) to map energy landscapes .

Q. How should researchers address inconsistencies in spectroscopic assignments for this compound?

Methodological Answer:

- Conduct 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals and confirm spin-spin coupling networks.

- Compare experimental IR/Raman spectra with theoretical vibrational frequency calculations (e.g., using Gaussian software).

- Publish raw spectral data and computational input files for peer validation .

Q. What methodologies are recommended for studying the compound’s environmental degradation pathways?

Methodological Answer:

Q. How can computational chemistry optimize the design of derivatives of this compound?

Methodological Answer:

Q. What frameworks ensure ethical and rigorous hypothesis testing for novel applications of this compound?

Methodological Answer:

- Align research aims with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant).

- Use PICO frameworks to define Population (e.g., biological systems), Intervention (compound application), Comparison (controls), and Outcomes.

- Pre-register experimental protocols in open-access repositories to mitigate bias .

Data Presentation Guidelines

- Tables : Include raw and processed data for critical experiments (e.g., kinetic parameters, spectral peaks). Use consistent units and statistical annotations (SD, CI) .

- Figures : Prioritize clarity in schematics (e.g., reaction mechanisms, computational models). Avoid redundant graphs; use supplementary materials for large datasets .

- Ethical Compliance : Disclose conflicts of interest and adhere to institutional review protocols for studies involving biological or environmental samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.